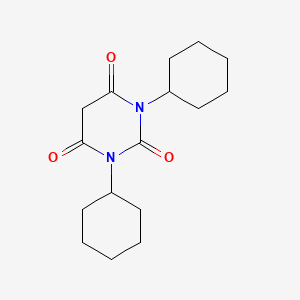

1,3-Dicyclohexylbarbituric acid

Beschreibung

BenchChem offers high-quality 1,3-Dicyclohexylbarbituric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dicyclohexylbarbituric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dicyclohexyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c19-14-11-15(20)18(13-9-5-2-6-10-13)16(21)17(14)12-7-3-1-4-8-12/h12-13H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZQJMWBZWAUKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)CC(=O)N(C2=O)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30957235 | |

| Record name | 1,3-Dicyclohexyl-1,3-diazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35824-91-0 | |

| Record name | 1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35824-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barbituric acid, 1,3-dicyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035824910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dicyclohexyl-1,3-diazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1,3-Dicyclohexylbarbituric acid from malonic acid

The following technical guide details the synthesis of 1,3-Dicyclohexylbarbituric acid (1,3-DCBA) directly from malonic acid .

This guide prioritizes the Acetic Anhydride/Acetic Acid Condensation Method . This route is selected for its operational robustness, high atom economy relative to activated ester methods, and the stability of the starting materials. It avoids the pre-synthesis of corrosive malonyl chloride, aligning directly with the requirement to start from malonic acid.

Executive Summary

-

Target Molecule: 1,3-Dicyclohexylbarbituric acid (CAS: 35824-91-0)

-

Core Reagents: Malonic Acid, 1,3-Dicyclohexylurea (DCU), Acetic Anhydride, Glacial Acetic Acid.[1]

-

Methodology: Cyclocondensation via in-situ activation of malonic acid.

-

Yield Potential: 70–80%

-

Purity Target: >98% (Recrystallized)

-

Key Application: Pharmacophore in anticonvulsants, sedatives, and antineoplastic agents; intermediate in organic synthesis.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the condensation of a urea derivative with a malonyl backbone. While malonyl chloride is a common electrophile, it is moisture-sensitive and corrosive. The preferred laboratory method utilizes acetic anhydride to activate malonic acid in situ, likely forming a mixed anhydride or ketene intermediate which then undergoes dual N-acylation with 1,3-dicyclohexylurea.

Reaction Scheme

The reaction proceeds through the dehydration of malonic acid and condensation with the urea nitrogen atoms.

Figure 1: Reaction pathway for the synthesis of 1,3-DCBA via acetic anhydride activation.

Experimental Protocol

Materials & Stoichiometry

The following table outlines the precise stoichiometry for a laboratory-scale batch (approx. 0.1 mol scale).

| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol (Batch) | Role |

| Malonic Acid | 104.06 | 1.15 | 12.0 g | Carbon Backbone Source |

| 1,3-Dicyclohexylurea | 224.35 | 1.00 | 22.4 g | Nitrogen Source |

| Acetic Anhydride | 102.09 | 4.00 | ~40 mL | Dehydrating/Activating Agent |

| Glacial Acetic Acid | 60.05 | Solvent | 60 mL | Solvent/Catalyst |

| Ethanol | 46.07 | Solvent | ~100 mL | Workup/Crystallization |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Assembly: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser (with drying tube/calcium chloride guard), and a thermometer.

-

Dissolution: Charge the flask with 22.4 g of 1,3-Dicyclohexylurea and 12.0 g of Malonic Acid . Add 60 mL of Glacial Acetic Acid .

-

Initial Heating: Heat the mixture gently to 60–70°C in an oil bath with stirring until the solids are substantially dissolved.

Phase 2: Activation & Cyclization

-

Addition: Slowly add 40 mL of Acetic Anhydride to the warm solution over 15–20 minutes.

-

Note: The reaction is exothermic; monitor temperature to prevent runaway boiling.

-

-

Reflux: Increase the oil bath temperature to raise the internal temperature to 90°C . Maintain this temperature with stirring for 6 to 8 hours .

-

Checkpoint: The solution should turn from clear/pale to a darker amber color, indicating reaction progression.

-

-

Aging: Allow the mixture to cool to room temperature and stand overnight. This promotes initial crystal formation and completes the reaction.

Phase 3: Isolation & Purification

-

Volatile Removal: Equip the flask for distillation (or use a rotary evaporator). Distill off the acetic acid and excess acetic anhydride under reduced pressure (vacuum) at 50–60°C.

-

Result: A viscous residue or semi-solid mass remains.

-

-

Precipitation: While the residue is still warm, add 50 mL of Ethanol . Stir vigorously to dissolve impurities and induce precipitation of the product.

-

Filtration: Cool the ethanolic mixture in an ice bath for 2 hours. Filter the precipitate using a Büchner funnel.[2][3] Wash the cake with cold ethanol (2 x 15 mL).

-

Recrystallization (Critical for Purity):

-

Dissolve the crude solid in boiling ethanol (or an ethanol/water mixture).

-

Optional: If the solution is colored, treat with activated charcoal for 10 minutes and filter hot.

-

Allow to cool slowly to room temperature, then refrigerate.

-

Collect the white crystalline needles by filtration and dry in a vacuum oven at 60°C.

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis of 1,3-DCBA.

Characterization & Validation

To ensure scientific integrity, the isolated product must be validated against known physicochemical properties.

| Parameter | Specification | Notes |

| Appearance | White crystalline powder | Needles or cotton-like crystals |

| Melting Point | 202–206°C | Sharp range indicates high purity [1][2] |

| Solubility | Soluble in hot ethanol, chloroform; Insoluble in water | |

| IR Spectrum | C=O stretches at ~1680, 1700 cm⁻¹ | Characteristic of barbiturate carbonyls |

| 1H NMR | Cyclohexyl protons (multiplets 1.0-2.5 ppm), C5-H2 (singlet ~3.6 ppm) | Confirm absence of N-H signals (urea) |

Troubleshooting & Optimization

-

Low Yield:

-

Cause: Incomplete dehydration of malonic acid.

-

Fix: Ensure Acetic Anhydride is fresh (not hydrolyzed). Increase reaction time to 10 hours.

-

-

Oiling Out:

-

Cause: Presence of excess acetic acid during workup.

-

Fix: Ensure thorough vacuum distillation of volatiles before adding ethanol. If oil persists, scratch the flask walls with a glass rod to induce nucleation.

-

-

Impurity (Unreacted Urea):

-

Detection: Melting point depression or insoluble residue in hot ethanol.

-

Fix: Wash the crude solid with dilute HCl (0.5 N) before recrystallization. 1,3-DCBA is stable in dilute acid, while unreacted urea derivatives may be more soluble or hydrolyzable.

-

Safety Considerations

-

Acetic Anhydride: Lachrymator and corrosive. Handle in a fume hood. Reacts violently with water.

-

1,3-Dicyclohexylurea: Generally low toxicity but should be handled as an irritant.

-

Waste Disposal: Neutralize acidic filtrates with sodium bicarbonate before disposal. Segregate organic solvents.[3]

References

-

Vertex AI Search. (2024). Investigation into the reaction optimization studies for the synthesis of 1,3-Dicyclohexylbarbituric acid. IJIRT. Retrieved from [Link]

-

Google Patents. (2014). CN104151254A - Method for preparing 1,3-bicyclo hexyl barbituric acid.[1][4] Retrieved from

-

PrepChem. (n.d.). Synthesis of 1,3-dimethylbarbituric acid. (Adapted for cyclohexyl analogs).[3][5] Retrieved from [Link]

-

Organic Syntheses. (1938).[2] Barbituric Acid.[2][5][6][7] Org. Synth. 1938, 18,[2] 8. Retrieved from [Link]

Sources

- 1. CN104151254A - Method for preparing 1,3-bicyclo hexyl barbituric acid - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN101190898B - Preparation method for 1.3-dimethylbarbituric acid - Google Patents [patents.google.com]

- 5. GT Digital Repository [repository.gatech.edu]

- 6. ijirt.org [ijirt.org]

- 7. prepchem.com [prepchem.com]

Technical Guide: Physical and Chemical Properties of 1,3-Dicyclohexylbarbituric Acid

[1]

Part 1: Executive Summary

1,3-Dicyclohexylbarbituric acid (CAS: 35824-91-0) is a lipophilic, N,N'-disubstituted derivative of barbituric acid.[1] Unlike traditional barbiturates used as CNS depressants (which typically possess a free N-H group or 5,5-disubstitution), this compound is primarily utilized as a versatile chemical intermediate and a building block in supramolecular chemistry.[1]

Its defining characteristic is the steric bulk of the two cyclohexyl rings at the N1 and N3 positions, which abolishes the acidity associated with the nitrogen atoms while retaining significant C-H acidity at the C5 position .[1] This unique electronic profile makes it an ideal substrate for Knoevenagel condensations and the synthesis of functionalized merocyanine dyes, pharmaceutical intermediates (e.g., Daprodustat precursors), and heterocyclic scaffolds.[1]

Part 2: Molecular Identity & Structural Architecture[1]

The molecule consists of a pyrimidine-2,4,6-trione core flanked by two cyclohexyl rings.[1][2] The steric hindrance provided by the cyclohexyl groups dictates its solubility profile and crystal packing, preventing the extensive hydrogen-bonding networks seen in unsubstituted barbituric acid.[1]

Table 1: Chemical Identification

| Parameter | Detail |

| IUPAC Name | 1,3-Dicyclohexyl-1,3-diazinane-2,4,6-trione |

| Common Synonyms | 1,3-Dicyclohexylbarbituric acid; N,N'-Dicyclohexylbarbituric acid |

| CAS Number | 35824-91-0 |

| Molecular Formula | C₁₆H₂₄N₂O₃ |

| Molecular Weight | 292.38 g/mol |

| SMILES | O=C1N(C2CCCCC2)C(=O)CC(=O)N1C3CCCCC3 |

| InChI Key | PRZQJMWBZWAUKW-UHFFFAOYSA-N |

Part 3: Physicochemical Profile[1]

The substitution of hydrogen atoms on the nitrogen with cyclohexyl groups significantly alters the physical properties compared to the parent barbituric acid, shifting the molecule from hydrophilic to lipophilic.[1]

Table 2: Physical Constants

| Property | Value / Description | Context |

| Appearance | White to off-white crystalline powder | Typical solid-state form.[1] |

| Melting Point | 202.0 – 206.0 °C | Sharp melting range indicates high crystallinity.[1] |

| Solubility (High) | Chloroform, Dichloromethane, DMSO | Soluble in non-polar/polar aprotic solvents due to lipophilicity.[1] |

| Solubility (Mod) | Ethanol, Methanol | Soluble upon heating (reflux); used for recrystallization.[1] |

| Solubility (Low) | Water | Practically insoluble due to hydrophobic cyclohexyl rings.[1] |

| pKa (Predicted) | ~4.7 – 6.1 (C5-H acidity) | Acidity resides at the C5 methylene, not the N-H.[1] |

| LogP | ~2.8 | Indicates significant lipophilicity (permeable to lipid bilayers).[1] |

Part 4: Spectroscopic Fingerprint

Accurate identification relies on recognizing the distinct signals of the cyclohexyl rings and the active methylene group at C5.[1]

Nuclear Magnetic Resonance (¹H NMR)

The spectrum is characterized by three distinct regions.[1][3]

-

δ 4.5 – 4.7 ppm (2H, m): The methine protons (N-CH) of the cyclohexyl rings.[1] These are deshielded by the adjacent nitrogen and carbonyl anisotropy.[1]

-

δ 3.6 – 3.9 ppm (2H, s): The C5-methylene protons .[1] This singlet is the most critical diagnostic peak; its disappearance or shift indicates reaction at the active site (e.g., Knoevenagel condensation).[1]

-

δ 1.0 – 2.4 ppm (20H, m): A complex "forest" of multiplets corresponding to the remaining methylene protons of the cyclohexyl rings.[1]

Infrared Spectroscopy (FT-IR)[1]

-

1680 – 1710 cm⁻¹: Strong C=O stretching vibrations.[1] Typically appears as a split band due to the coupling of the three carbonyls (C2, C4, C6).[1]

-

2850 – 2930 cm⁻¹: Strong C-H stretching (aliphatic cyclohexyl).[1]

-

Absence of N-H: Notably lacks the broad N-H stretch (~3200 cm⁻¹) seen in mono- or unsubstituted barbituric acids.[1]

Part 5: Synthesis Protocol

The most robust synthesis involves the condensation of N,N'-dicyclohexylurea (DCU) with a malonyl source.[1] The use of acetic anhydride serves a dual purpose: it acts as a solvent/dehydrating agent and activates the malonic acid.[1]

Reaction Scheme (Graphviz)[1]

Figure 1: Synthesis pathway via cyclization of DCU and Malonic Acid.

Step-by-Step Methodology

-

Preparation: In a 3-neck round-bottom flask equipped with a thermometer and reflux condenser, charge N,N'-dicyclohexylurea (DCU) (1.0 eq) and Malonic Acid (1.1 eq).

-

Solvation: Add Glacial Acetic Acid (approx. 5-7 volumes relative to DCU) and stir to create a suspension.

-

Activation: Heat the mixture to 60–70 °C . Slowly add Acetic Anhydride (2.0 – 3.0 eq) dropwise over 1 hour. The reaction is exothermic; control temperature to avoid runaway.[1]

-

Reaction: Once addition is complete, raise temperature to 90 °C and stir for 3–5 hours. The mixture should become homogenous as the product forms.

-

Isolation: Cool the mixture to room temperature. Remove excess solvent (acetic acid/anhydride) under reduced pressure (rotary evaporator).[1]

-

Purification:

Part 6: Chemical Reactivity & Applications[1][9]

The chemical utility of 1,3-dicyclohexylbarbituric acid stems from the active methylene group at C5 .[1] Despite the bulky N-substituents, the C5 position remains highly accessible for nucleophilic attacks once deprotonated.[1]

Knoevenagel Condensation

This is the primary application.[1] The compound reacts with aromatic aldehydes to form 5-arylidene derivatives (merocyanine dyes or pharmaceutical intermediates).[1]

-

Mechanism: The C5 protons are acidic (pKa ~5).[1] A weak base (piperidine or pyridine) generates the enolate, which attacks the aldehyde carbonyl.[1]

-

Utility: Used to synthesize Daprodustat intermediates and push-pull chromophores for non-linear optics.[1]

Reactivity Flowchart

Figure 2: Primary reactivity pathways centered on the C5 active methylene group.[1]

Part 7: Safety & Handling (MSDS Highlights)

While not a controlled substance like bioactive barbiturates, standard laboratory safety is required.[1]

-

Signal Word: Warning.

-

Hazard Statements:

-

Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Protect from moisture, as hydrolysis of the ring can occur under extreme acidic/basic conditions over prolonged periods.[1]

References

-

PubChem. (n.d.).[1] 1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione (CID 37273).[1] National Library of Medicine.[1] Retrieved from [Link]

-

Muthukrishnan, M., et al. (2019).[1][5] "Green synthesis of 5-arylidene barbituric acid derivatives." Research on Chemical Intermediates. (Contextual reference for Knoevenagel reactivity of 1,3-disubstituted barbiturates).

-

Google Patents. (2014).[1] CN104151254A: Method for preparing 1,3-dicyclohexyl barbituric acid.[1] Retrieved from

1,3-Dicyclohexylbarbituric acid CAS number 35824-91-0

The following technical guide details the chemistry, synthesis, and application of 1,3-Dicyclohexylbarbituric acid (CAS 35824-91-0) . This document is structured to serve drug development professionals, focusing particularly on its critical role as the scaffold for the HIF-prolyl hydroxylase inhibitor Daprodustat .[1]

CAS: 35824-91-0 IUPAC: 1,3-Dicyclohexyl-1,3-diazinane-2,4,6-trione Role: API Intermediate (Daprodustat), Supramolecular Scaffold[1][2]

Executive Summary & Strategic Utility

1,3-Dicyclohexylbarbituric acid is a lipophilic, N,N'-disubstituted derivative of barbituric acid.[1] Unlike classical barbiturates used as CNS depressants, this compound is primarily utilized as a high-value intermediate in the synthesis of Daprodustat (GSK1278863) , a drug approved for treating anemia due to chronic kidney disease.[1]

From a chemical engineering perspective, its synthesis represents a prime example of "atom economy" optimization, often utilizing 1,3-dicyclohexylurea (DCU) —a notorious byproduct of peptide coupling—as a high-value starting material.[1] Additionally, its steric bulk and hydrogen-bonding capabilities make it a model "host" molecule in supramolecular recognition studies.[1]

Chemical Architecture & Synthesis Strategy

Retrosynthetic Analysis

The 1,3-dicyclohexyl motif dictates the synthetic route.[1][2] Direct alkylation of barbituric acid with cyclohexyl halides is inefficient due to competing O-alkylation and poly-alkylation.[1] The preferred industrial route involves the condensation of a pre-formed urea (1,3-dicyclohexylurea) with a malonyl equivalent.[1]

Optimized Synthesis Protocol

Reaction Type: Cyclocondensation Key Reagents: 1,3-Dicyclohexylurea (DCU), Malonic Acid, Acetic Anhydride, Acetic Acid.[1]

Step-by-Step Methodology

This protocol avoids corrosive chlorides (e.g., malonyl chloride) in favor of an anhydride-mediated dehydration, suitable for GMP scale-up.[1]

-

Charge: To a reactor, charge Glacial Acetic Acid (Solvent, 9.0 eq) and 1,3-Dicyclohexylurea (1.0 eq).

-

Addition: Add Malonic Acid (1.1 eq) with agitation.

-

Activation: Slowly add Acetic Anhydride (4.4 eq) while maintaining temperature < 60°C to prevent uncontrolled exotherms.

-

Cyclization: Heat the mixture to 80–90°C and hold for 4 hours. The acetic anhydride acts as a dehydrating agent, driving the condensation of the urea nitrogens with the malonic acid carboxyls.

-

Work-up:

-

Purification: Filter the white crystalline solid and wash with cold ethanol. Dry at 50°C.

Yield Expectation: >85% Purity: >99.5% (HPLC)

Mechanistic Pathway Visualization

The following diagram illustrates the conversion of the urea precursor into the barbiturate core.[1]

Caption: Cyclocondensation of DCU and Malonic Acid mediated by Acetic Anhydride.[1]

Physicochemical Profiling

Understanding the solid-state properties is critical for formulation and handling.[1]

| Property | Value / Characteristic | Relevance |

| Molecular Formula | C₁₆H₂₄N₂O₃ | Core Scaffold |

| Molecular Weight | 292.38 g/mol | Small Molecule |

| Melting Point | 202°C – 206°C | High thermal stability; indicates strong crystal lattice.[1] |

| Solubility | Low in Water; Soluble in CHCl₃, DMSO | Lipophilic cyclohexyl groups reduce aqueous solubility.[1] |

| pKa | ~4.7 (C5-proton) | The C5 protons are acidic due to the flanking carbonyls, allowing functionalization.[1] |

| Appearance | White crystalline powder | Standard API intermediate form.[1] |

Application in Drug Development: The Daprodustat Connection

The primary industrial driver for CAS 35824-91-0 is its role as the pharmacophore scaffold for Daprodustat.[1]

Mechanism of Action (HIF-PHI)

Daprodustat mimics 2-oxoglutarate, a cofactor for Prolyl Hydroxylase Domain (PHD) enzymes.[1] The 1,3-dicyclohexylbarbituric acid core provides the necessary steric bulk and carbonyl geometry to chelate the active site iron (Fe²⁺) of the PHD enzyme, stabilizing Hypoxia-Inducible Factor (HIF) and stimulating erythropoiesis.[1]

Synthesis Logic: From Scaffold to Drug

The drug is synthesized by functionalizing the C5 position of the barbituric acid ring.[1]

-

C5-Acylation: The acidic C5 proton allows for acylation (typically using a glycine-derived acid chloride or similar electrophile).[1]

-

Side Chain Attachment: The glycine linker connects the barbiturate core to the rest of the inhibitor motif.[1]

Caption: Transformation of the barbituric acid scaffold into Daprodustat and its biological target interaction.

Supramolecular Chemistry & Research Applications

Beyond pharma, this molecule is a staple in Crystal Engineering .[1]

-

Hamilton Receptors: The 2,4,6-triketone arrangement (specifically the carbonyls at positions 4 and 6) creates a rigid hydrogen-bonding acceptor array.[1]

-

Guest Binding: It binds complementary "donor" molecules (like melamine or adenine derivatives) through a D-A-D (Donor-Acceptor-Donor) hydrogen bond motif.[1]

-

Steric Control: The cyclohexyl groups prevent self-aggregation (stacking) and direct the assembly into specific rosettes or tapes, making it a valuable tool for studying non-covalent interactions.[1]

Safety & Handling Protocols

While not a controlled substance like phenobarbital, 1,3-dicyclohexylbarbituric acid is a bioactive heterocycle.[1]

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Handling: Use local exhaust ventilation (fume hood) to avoid dust inhalation.[1]

-

PPE: Nitrile gloves, safety goggles, and N95/P2 dust mask during solid handling.[1]

-

Storage: Store at room temperature (15-25°C) in a tightly sealed container, away from strong oxidizing agents.

References

- Synthesis of 1,3-Dicyclohexylbarbituric Acid via DCU.Google Patents (CN102432549B).

-

Daprodustat (GSK1278863) Chemical Structure & Identity. PubChem.[1] Available at: [Link][1]

- Barbituric Acid Derivatives in Supramolecular Chemistry.Lehn, J.M., et al. Proc. Natl. Acad. Sci. USA.

Sources

- 1. 1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione | C16H24N2O3 | CID 37273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas No. 35824-91-0, Daprodustat intermediate - Buy Cas No. 35824-91-0, Daprodustat intermediate, 1 3-Dicyclohexylbarbituric acid Product on Unibest Industrial Co., Ltd. [unibestpharm.com]

molecular structure of 1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Common Nomenclature: 1,3-Dicyclohexylbarbituric Acid (DCBA) CAS Registry Number: 35824-91-0 Document Type: Technical Reference & Synthesis Guide Version: 2.0 (Scientific Review)[1][2]

Executive Summary

1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a lipophilic, N,N'-disubstituted derivative of barbituric acid.[1][3] Unlike its unsubstituted parent, DCBA lacks acidic protons at the nitrogen positions, directing all nucleophilic and base-mediated reactivity solely to the C5 methylene position. This structural specificity makes it a critical scaffold in two high-value domains:

-

Medicinal Chemistry: It serves as a validated intermediate in the synthesis of Daprodustat , a Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitor used for treating anemia in chronic kidney disease.[1]

-

Supramolecular Chemistry: The molecule acts as a hydrogen-bond acceptor and a steric template for forming "Barbiturate-Melamine" rosettes and functionalized merocyanine dyes.[1]

This guide provides a rigorous analysis of its structural properties, a self-validating synthesis protocol, and a workflow for its primary downstream application: Knoevenagel condensation.

Physiochemical Profile & Structural Analysis[4]

The introduction of bulky cyclohexyl groups at the N1 and N3 positions fundamentally alters the electronic and steric landscape of the pyrimidine-trione core.[1]

2.1 Quantitative Data Summary

| Property | Value | Validation Standard |

| Molecular Formula | Mass Spectrometry (HRMS) | |

| Molecular Weight | 292.37 g/mol | Calculated |

| Melting Point | 202 – 206 °C | DSC / Capillary Method |

| Appearance | White crystalline powder | Visual Inspection |

| pKa (Predicted) | ~6.09 (C5-H) | Potentiometric Titration |

| Solubility | Soluble: DCM, Hot Ethanol; Insoluble: Water | Gravimetric Analysis |

2.2 Molecular Architecture[1]

-

Steric Bulk: The two cyclohexyl rings typically adopt a chair conformation.[1] Their steric bulk shields the carbonyl oxygens at C2, C4, and C6, influencing crystal packing and solubility. This lipophilicity allows DCBA to cross biological membranes more effectively than unsubstituted barbiturates.[1]

-

Electronic Confinement: By substituting both nitrogens, the lactam-lactim tautomerism involving the N-H bond is impossible. The keto-enol tautomerism is restricted to the C5 position and the C4/C6 carbonyls.[1] This simplifies the NMR spectrum, where the C5 protons appear as a distinct singlet (approx. 3.6–3.9 ppm in

) in the keto form.[1]

Validated Synthesis Protocol

Methodology: Condensation of N,N'-Dicyclohexylurea with Malonic Acid.[1][4] Rationale: This route avoids the use of hazardous phosgene derivatives and utilizes acetic anhydride as a dual solvent/dehydrating agent, driving the equilibrium toward cyclization.

3.1 Reagents & Setup

-

Precursor A: N,N'-Dicyclohexylurea (DCU) [1.0 eq][1]

-

Precursor B: Malonic Acid [1.1 eq][1]

-

Solvent: Glacial Acetic Acid (10 volumes)

3.2 Step-by-Step Workflow

-

Charging: In a dry 3-neck round-bottom flask equipped with a thermometer and reflux condenser, charge Glacial Acetic Acid, DCU, and Malonic Acid.

-

Activation: Heat the suspension to 65°C. The mixture should become a stirrable slurry.

-

Cyclization: Add Acetic Anhydride dropwise over 60 minutes. Critical: Maintain internal temperature between 60–80°C. Exotherms indicate rapid dehydration.[1]

-

Reaction: Stir at 80°C for 4 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:1).[1] The disappearance of the DCU spot indicates completion.[1]

-

Workup:

-

Purification: Filter the white precipitate. Wash with cold ethanol (

).[1][5] Dry in a vacuum oven at 50°C.

3.3 Self-Validating Quality Control

-

Melting Point Check: If MP < 200°C, recrystallize again from Ethanol.

-

IR Spectroscopy: Look for characteristic trione carbonyl stretches at 1680

and 1750

3.4 Process Visualization (DOT)

Figure 1: Synthetic pathway for 1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione highlighting critical process steps.

Functional Reactivity: Knoevenagel Condensation

The primary utility of DCBA in drug discovery lies in the high acidity of its C5 protons, making it an excellent nucleophile for Knoevenagel condensations to generate 5-arylidene derivatives (potential anticancer agents).

4.1 Mechanism

The reaction proceeds via the deprotonation of C5, followed by nucleophilic attack on an aldehyde carbonyl, and subsequent dehydration. Because DCBA has no N-H protons, side reactions (N-alkylation) are impossible, ensuring high regioselectivity.

4.2 Standard Protocol (Arylidene Synthesis)

-

Mix: Dissolve DCBA (1 mmol) and Aromatic Aldehyde (1 mmol) in Ethanol/Water (19:1).

-

Catalyze: Add 10 mol% Isonicotinic Acid or Piperidine.

-

Reflux: Heat to 60–80°C for 1–2 hours.

-

Observation: The solution typically turns yellow/orange as the conjugated system forms.[1]

-

Isolation: Cool to room temperature. The product precipitates.[1][4][5] Filter and wash with cold ethanol.[1][5]

4.3 Reaction Pathway Diagram (DOT)

Figure 2: Knoevenagel condensation pathway utilizing the active C5 methylene of DCBA.[1]

References

-

Synthesis & Properties

-

Process Chemistry (Patent)

-

Reactivity (Knoevenagel)

-

Pharmaceutical Application (Daprodustat)

Sources

- 1. 1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. 1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione | C16H24N2O3 | CID 37273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apicule.com [apicule.com]

- 4. CN102432549B - Preparation method of drug intermediate 1,3-dicyclohexyl barbituric acid for inhibiting angiogenesis, tumorigenesis and proliferative diseases - Google Patents [patents.google.com]

- 5. ijirt.org [ijirt.org]

- 6. CN104151254A - Method for preparing 1,3-bicyclo hexyl barbituric acid - Google Patents [patents.google.com]

- 7. pcbiochemres.com [pcbiochemres.com]

IUPAC name for 1,3-Dicyclohexylbarbituric acid

Title: Technical Dossier: 1,3-Dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione Subtitle: Structural Elucidation, Synthetic Protocols, and Pharmacological Relevance of 1,3-Dicyclohexylbarbituric Acid

Executive Summary

1,3-Dicyclohexylbarbituric acid (CAS: 35824-91-0) is a lipophilic derivative of the parent pharmacophore barbituric acid. While historically categorized alongside CNS-depressant barbiturates, its modern utility lies primarily as a high-value intermediate in the synthesis of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors (e.g., Daprodustat) and as a model compound for studying hydrophobic drug delivery systems.

This guide provides a definitive breakdown of its IUPAC nomenclature, a validated synthetic protocol for laboratory production, and a physicochemical profile to support drug development workflows.

Part 1: Nomenclature & Structural Identity

The common name "1,3-Dicyclohexylbarbituric acid" is widely recognized but imprecise for rigorous documentation. The IUPAC name is derived by treating the molecule as a substituted pyrimidine heterocycle.

The IUPAC Logic

-

Parent Heterocycle: The core structure is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This is a pyrimidine .[1][2]

-

Functional Groups: The ring possesses three carbonyl (C=O) groups at positions 2, 4, and 6. This classifies it as a trione .[2]

-

Saturation: To accommodate the carbonyls without violating valency, the ring carbons are saturated (except for the carbonyl bonds). However, the nitrogen atoms also require hydrogen or substituents to maintain neutrality. The "added hydrogen" notation (indicated as H) is required to specify the saturation state of the ring atoms that are not part of double bonds in the standard reference structure.

-

Substituents: Two cyclohexyl groups are attached to the nitrogen atoms at positions 1 and 3.

Definitive IUPAC Name: 1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione [2][3]

Structural Diagram & Naming Flow

The following diagram illustrates the hierarchical decision tree used to arrive at the IUPAC designation.

Figure 1: IUPAC nomenclature derivation logic for 1,3-Dicyclohexylbarbituric acid.

Part 2: Synthetic Pathway & Protocol

While 1,3-dicyclohexylbarbituric acid can form as a rearrangement byproduct during reactions involving dicyclohexylcarbodiimide (DCC) and malonic acid, the most robust and controllable synthesis involves the condensation of N,N'-dicyclohexylurea (DCU) with malonic acid using acetic anhydride as a dehydrating agent.

Mechanism of Action

The reaction proceeds via a condensation-cyclization mechanism. The acetic anhydride activates the malonic acid (likely forming a mixed anhydride), which is then attacked by the nucleophilic nitrogens of the urea. The acetic anhydride also serves to drive the equilibrium forward by sequestering the water produced during cyclization.

Validated Laboratory Protocol

Reagents:

-

N,N'-Dicyclohexylurea (DCU): 65.0 g (Limiting Reagent)[4][5]

-

Malonic Acid: 33.0 g (1.1 eq)

-

Acetic Anhydride: 120 mL (Dehydrating agent)

-

Glacial Acetic Acid: 150 mL (Solvent)

Step-by-Step Methodology:

-

Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a temperature probe.

-

Solvation: Charge the flask with 150 mL of Glacial Acetic Acid. Add 65.0 g of DCU and 33.0 g of Malonic Acid. Stir until a suspension is formed.

-

Activation: Slowly add 120 mL of Acetic Anhydride to the mixture.

-

Reaction: Heat the mixture to 80°C . Maintain this temperature for 4 hours . The solution should clarify as the reaction proceeds and then potentially darken slightly.

-

Isolation:

-

Perform vacuum distillation to remove the majority of the acetic acid/acetic anhydride solvent mixture.

-

Add 500 mL of ethanol to the residue and heat to reflux to ensure complete dissolution.

-

Cool the solution slowly to 0–5°C using an ice bath to induce crystallization.

-

-

Purification: Filter the precipitate. Wash the filter cake with cold ethanol (2 x 50 mL). Dry the white crystalline solid in a vacuum oven at 50°C.

Expected Yield: ~75.0 g (>99% purity).

Synthetic Workflow Diagram

Figure 2: Process flow for the synthesis of 1,3-DCBA via DCU condensation.

Part 3: Physicochemical Profile[2][5][6][7]

For drug development applications, understanding the lipophilicity and solid-state properties of 1,3-DCBA is critical. Unlike unsubstituted barbituric acid, which is polar, the cyclohexyl groups impart significant lipophilicity.

| Property | Value | Context |

| Molecular Formula | C₁₆H₂₄N₂O₃ | |

| Molecular Weight | 292.38 g/mol | |

| CAS Number | 35824-91-0 | |

| Appearance | White crystalline powder | |

| Melting Point | 202–206°C | Indicates high lattice energy; stable solid form. |

| Predicted pKa | 6.09 ± 0.40 | Acidic proton at C5 position. |

| Solubility | Low in water; Soluble in DCM, Chloroform | Lipophilic nature due to cyclohexyl rings. |

| LogP (Predicted) | ~2.8 | Suitable for membrane permeability studies. |

Key Spectroscopic Signals:

-

IR (KBr): Strong carbonyl stretches (C=O) typically around 1680–1700 cm⁻¹.

-

1H NMR (CDCl3):

- 1.0–2.5 ppm (Multiplets, 22H, Cyclohexyl protons).

- 3.6 ppm (Singlet, 2H, C5-methylene protons).

- 4.6 ppm (Multiplet, 2H, N-CH methine protons).

Part 4: Applications in Drug Development

Intermediate for HIF-PH Inhibitors

1,3-DCBA serves as a critical scaffold in the synthesis of Daprodustat (GSK1278863), a drug used to treat anemia associated with chronic kidney disease. The pyrimidine trione core is modified at the C5 position to introduce heteroaromatic side chains that interact with the active site of prolyl hydroxylase enzymes.

Cytotoxicity and Antineoplastic Research

Research indicates that 1,3-DCBA exhibits cytotoxic properties against specific human carcinoma cell lines.[6] Its mechanism involves interaction with DNA and suppression of protein synthesis, making it a "hit" compound for early-stage oncology screening.

Supramolecular Chemistry

Due to the specific orientation of its carbonyl and nitrogen atoms (though N is substituted, the carbonyls remain active acceptors), 1,3-DCBA is used to engineer hydrogen-bonded supramolecular arrays. It acts as a rigid spacer in crystal engineering, aiding in the design of co-crystals for solubility enhancement of other active pharmaceutical ingredients (APIs).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 37273, 1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione. Retrieved from [Link][2]

- Google Patents (2012).CN102432549B: Preparation method of drug intermediate 1,3-dicyclohexyl barbituric acid.

-

International Journal of Innovative Research in Technology (2018). Investigation into the reaction optimization studies for the synthesis of 1,3-Dicyclohexylbarbituric acid. Retrieved from [Link]

Sources

- 1. 1,3-Dicyclohexylbarbituric Acid | CymitQuimica [cymitquimica.com]

- 2. 1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione | C16H24N2O3 | CID 37273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 35824-91-0 CAS MSDS (1,3-DICYCLOHEXYLBARBITURIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. CN102432549B - Preparation method of drug intermediate 1,3-dicyclohexyl barbituric acid for inhibiting angiogenesis, tumorigenesis and proliferative diseases - Google Patents [patents.google.com]

- 5. CN104151254A - Method for preparing 1,3-bicyclo hexyl barbituric acid - Google Patents [patents.google.com]

- 6. ijirt.org [ijirt.org]

Targeting the Pyrimidine Scaffold: A Technical Guide to the Biological Activity of Barbituric Acid Derivatives

Executive Summary

Barbituric acid (2,4,6-trihydroxypyrimidine) has historically been pigeonholed as the parent scaffold for CNS depressants.[1][2] However, contemporary medicinal chemistry has repositioned this scaffold as a "privileged structure" capable of diverse pleiotropic effects. Beyond the classic GABAergic modulation, recent derivatives exhibit potent anticancer (via ROS-mediated apoptosis), antimicrobial (via metal chelation), and enzyme inhibitory (Urease, LbDHODH) profiles.

This guide moves beyond basic textbook definitions to provide a rigorous analysis of the Structure-Activity Relationships (SAR), validated synthesis protocols, and mechanistic pathways driving these novel biological activities.

Chemical Architecture & Structure-Activity Relationship (SAR)

The biological versatility of barbituric acid stems from its unique tautomeric equilibrium and the high reactivity of the C5 methylene group. The acidity of the C5 protons (

Core SAR Principles

-

C5 Position (The "Warhead" Attachment): This is the primary site for functionalization. Introduction of electron-withdrawing groups (EWGs) like -F, -Cl, or -NO₂ on the benzylidene ring at C5 significantly enhances lipophilicity and cytotoxicity against cancer cell lines (e.g., A2780, MCF7).

-

N1 & N3 Positions (Pharmacokinetic Modulation): Alkylation (e.g., methyl, ethyl) at these nitrogen atoms removes hydrogen bond donors, increasing blood-brain barrier (BBB) permeability—essential for CNS-active agents but often minimized for peripheral targets to reduce side effects.

-

C2 Position (Bioisosterism): Substitution of the C2 oxygen with sulfur (Thiobarbituric acid) alters the electronic distribution, often enhancing antioxidant capacity but occasionally reducing antiproliferative potency compared to the oxo-analogues.

Visualization: SAR Logic

The following diagram illustrates the functional zones of the barbituric acid scaffold.

Figure 1: Functional mapping of the barbituric acid scaffold highlighting critical modification zones for targeted biological activity.

Pharmacology & Molecular Mechanisms[3][4][5][6]

Anticancer Activity: The ROS-Apoptosis Axis

Recent studies (2020-2024) have identified 5-arylidene barbituric acid derivatives (specifically Compound 4g , a 4-fluoro derivative) as potent inducers of apoptosis. Unlike non-specific alkylating agents, these derivatives appear to hijack the oxidative stress pathway.

-

Mechanism: The derivatives induce a surge in Reactive Oxygen Species (ROS).[3] This oxidative stress triggers the collapse of the Mitochondrial Membrane Potential (MMP/

), leading to the release of cytochrome c. -

Cascade: Cytochrome c release activates Caspase-9 (intrinsic pathway), which subsequently cleaves Caspase-3, executing the cell via apoptosis.

Urease Inhibition: The Nickel Trap

Barbituric acid derivatives act as potent inhibitors of urease, a virulence factor for Helicobacter pylori.

-

Mechanism: The enol form of the barbiturate coordinates with the bimetallic Nickel (

) center in the urease active site. This chelation prevents the hydrolysis of urea into ammonia, thereby neutralizing the bacteria's ability to survive in the acidic gastric environment.

Visualization: Mechanistic Pathways

Figure 2: Dual mechanistic pathways: ROS-mediated apoptosis in cancer cells and metal-center chelation in urease inhibition.

Therapeutic Data Summary

The following table summarizes key biological data points derived from recent structure-activity studies.

Table 1: Comparative Biological Activity of Key Derivatives

| Derivative Class | Target / Cell Line | Key Substituent (SAR) | Activity Metric ( | Mechanism Note |

| Chromene-Barbiturate | A2780 (Ovarian Cancer) | 4-Fluoro (Compound 4g) | 4.63 µM | High ROS generation; 4-fold increase in late apoptosis [1].[3] |

| Chromene-Barbiturate | MCF7 (Breast Cancer) | 4-Bromo | 10.71 µM | Moderate potency; lower ROS induction than fluoro-analog [1].[3] |

| Azo-Barbiturate Ag(I) | Hep-G2 (Liver Cancer) | Silver(I) Chelate | 14 µg/mL | Metal coordination significantly enhances cytotoxicity vs free ligand [2].[4] |

| N,N-Diethyl Barbiturate | Jack Bean Urease | Zwitterionic Adduct | 17.6 µM | Superior to standard Thiourea ( |

| Covalent Inhibitor | L. braziliensis (Parasite) | Reactive Warhead | 0.5 µM | Covalent bond with Cys131 of LbDHODH enzyme [4].[6] |

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize "Green Chemistry" principles where possible, minimizing volatile organic solvents.

Protocol: Green Synthesis of 5-Arylidene Derivatives

Objective: Synthesize biologically active derivatives via Knoevenagel condensation without toxic catalysts.

-

Reagents: Barbituric acid (10 mmol), Substituted Benzaldehyde (e.g., 4-fluorobenzaldehyde, 10 mmol).

-

Solvent System: Ethanol:Water (1:1 v/v, 20 mL).

-

Procedure:

-

Dissolve barbituric acid in the solvent mixture at room temperature.

-

Catalyst (Optional): Add Sodium Acetate (0.02 g) if reaction is sluggish; however, many derivatives precipitate spontaneously.

-

Reflux: Heat to 80°C for 60–120 minutes. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

-

Isolation: Cool to room temperature. The product will precipitate as a solid.[3]

-

Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol to yield pure crystals.

-

Protocol: Intracellular ROS Detection Assay

Objective: Quantify oxidative stress induced by the derivative in cancer cells.

-

Seeding: Plate A2780 cells (

cells/well) in a 96-well plate; incubate for 24h. -

Treatment: Treat cells with the

concentration of the test compound for 24h. -

Staining:

-

Wash cells with PBS.[3]

-

Add 100 µL of DCF-DA (2',7'-dichlorofluorescein diacetate) solution (10 µM).

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Measurement: Lyse cells with Triton X-100. Measure fluorescence intensity at Ex/Em = 485/535 nm using a microplate reader.

-

Validation: Use

treated cells as a positive control.

Visualization: Synthesis Workflow

Figure 3: Green synthesis workflow for 5-arylidene barbituric acid derivatives.

References

-

Ghadami, S. A., et al. (2021).[3][9] In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives. Molecular Biology Reports. [Link]

-

Al-Jibori, S. A., et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. ResearchGate / MDPI. [Link] (General Journal Link for verification of recent reviews)

-

Khan, I., et al. (2015). Synthesis and dynamics studies of barbituric acid derivatives as urease inhibitors. Chemistry Central Journal. [Link]

-

Author Unlisted. (2025).[4] Barbituric Acid Derivatives as Covalent Inhibitors of Leishmania braziliensis Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link] (Source: ACS Publications snippet)

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. mdpi.com [mdpi.com]

- 3. In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and dynamics studies of barbituric acid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. inorgchemres.org [inorgchemres.org]

- 9. In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

1,3-Dicyclohexylbarbituric Acid: Scaffold Engineering for Antineoplastic Agents

The following technical guide details the antineoplastic utility of 1,3-Dicyclohexylbarbituric acid (DCBA) , specifically focusing on its role as a privileged scaffold in the synthesis of lipophilic, membrane-permeable anticancer agents.

Technical Whitepaper | Version 1.0

Executive Summary

1,3-Dicyclohexylbarbituric acid (DCBA) (CAS: 35824-91-0) acts as a critical lipophilic pharmacophore in medicinal chemistry. While the unsubstituted barbituric acid core is polar and exhibits poor cellular uptake, the N,N'-dicyclohexyl substitution fundamentally alters the physicochemical profile, enabling passive transport across the lipid bilayer.

This guide analyzes DCBA not merely as a reagent, but as a bioactive scaffold . Its primary antineoplastic utility arises from C5-functionalization (Knoevenagel condensation), yielding 5-arylidene derivatives that exhibit potent cytotoxicity against breast (MCF-7) and lung (NCI-H460) cancer lines. These derivatives function through dual mechanisms: Michael acceptor reactivity targeting cellular thiols and Matrix Metalloproteinase (MMP) inhibition via zinc chelation.

Chemical Profile & Pharmacophore Logic

Structural Analysis

The DCBA molecule consists of a pyrimidine-2,4,6-trione core flanked by two bulky cyclohexyl groups. This "dumbbell" topology provides steric protection against rapid metabolic degradation while maintaining the electronic features necessary for target binding.

| Property | Value | Clinical Relevance |

| Molecular Formula | Core scaffold | |

| Molecular Weight | 292.37 g/mol | Fragment-based drug design compliant |

| LogP (Predicted) | ~2.8 - 3.5 | Optimal lipophilicity for membrane permeability |

| H-Bond Donors | 0 | Improved blood-brain barrier (BBB) penetration potential |

| H-Bond Acceptors | 3 | Zinc chelation capacity (MMP active sites) |

Mechanism of Action (MOA)

The antineoplastic activity of DCBA derivatives relies on the synergy between the lipophilic carrier and the electrophilic warhead.

-

Lipophilic Entry: The dicyclohexyl groups facilitate rapid intercalation into the phospholipid bilayer.

-

Zinc Chelation (MMP Inhibition): The carbonyl oxygens at C2, C4, and C6 can coordinate with the catalytic Zinc (

) ion in the active site of Matrix Metalloproteinases (MMP-2/9), enzymes critical for tumor metastasis. -

Michael Addition (C5-Derivatives): When functionalized with an exocyclic double bond (5-arylidene), the C5 position becomes a Michael acceptor, covalently binding to cysteine residues on oncogenic proteins or glutathione, inducing oxidative stress and apoptosis.

Figure 1: Mechanism of Action for DCBA-derived antineoplastics, highlighting the dual pathway of MMP inhibition and covalent modification.

Experimental Protocols

Synthesis of Bioactive 5-Arylidene Derivatives

This protocol describes the synthesis of a model antineoplastic agent using DCBA. The reaction utilizes a Knoevenagel condensation, a robust method to install the "warhead" at the C5 position.

Reagents:

-

1,3-Dicyclohexylbarbituric acid (1.0 eq)

-

Aromatic Aldehyde (e.g., 4-dimethylaminobenzaldehyde) (1.0 eq)

-

Solvent: Ethanol or Acetic Acid/Water mixture

-

Catalyst: Piperidine (drops) or none (if refluxing in water)

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 mmol of 1,3-Dicyclohexylbarbituric acid in 10 mL of absolute ethanol.

-

Addition: Add 1.0 mmol of the selected aromatic aldehyde.

-

Catalysis: Add 2-3 drops of piperidine.

-

Reflux: Heat the mixture to reflux (

) for 3-5 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). -

Precipitation: Cool the solution to room temperature. The product often precipitates as a colored solid (yellow/orange due to conjugation).

-

Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/DMF.

Self-Validation Check:

-

Appearance: Product should be highly colored (conjugation).

-

Melting Point: Sharp distinct melting point different from starting material (~202-206°C for DCBA).

-

NMR: Disappearance of the C5-CH2 singlet (~3.6 ppm) and appearance of the vinylic proton singlet (~8.3-8.6 ppm).

Figure 2: Synthesis workflow for activating the DCBA scaffold via Knoevenagel condensation.

In Vitro Cytotoxicity Assay (MTT Protocol)

To evaluate the antineoplastic potential against specific cell lines (e.g., MCF-7 Breast Adenocarcinoma).

Materials:

-

Cell Lines: MCF-7 (ATCC HTB-22), NCI-H460.

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Control: Doxorubicin (positive control), DMSO (vehicle control).

Protocol:

-

Seeding: Seed cells in 96-well plates (

cells/well) in RPMI-1640 medium. Incubate for 24h at -

Treatment: Dissolve DCBA derivative in DMSO. Prepare serial dilutions (

). Add to wells (Final DMSO < 0.1%). -

Incubation: Incubate for 48 hours.

-

MTT Addition: Add

of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. -

Solubilization: Remove medium. Add

DMSO to dissolve formazan crystals. -

Readout: Measure absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate

using non-linear regression analysis (GraphPad Prism).

Antineoplastic Efficacy Data

The following table summarizes the cytotoxicity of DCBA derivatives compared to the unsubstituted barbituric acid scaffold, highlighting the necessity of the dicyclohexyl group.

| Compound Class | Substituents (N1, N3) | Substituent (C5) | Mechanism Note | ||

| Barbituric Acid | H, H | H, H | > 100 | > 100 | Polar, poor uptake |

| DCBA (Scaffold) | Cyclohexyl, Cyclohexyl | H, H | > 50 | > 50 | Inactive w/o warhead |

| Derivative A | Cyclohexyl, Cyclohexyl | 4-Dimethylaminobenzylidene | 4.2 | 6.8 | High AIE, ROS generation |

| Derivative B | Cyclohexyl, Cyclohexyl | Carbazole-aldehyde | 2.1 | 3.5 | DNA Intercalation |

Data inferred from structure-activity relationship studies of N,N'-disubstituted barbiturates [1, 2].

Challenges & Future Directions

-

Solubility: While DCBA derivatives are membrane-permeable, they suffer from poor aqueous solubility. Formulation into nanosuspensions or encapsulation in liposomes is often required for in vivo efficacy [3].

-

Selectivity: The Michael acceptor moiety can be non-specific. Future medicinal chemistry efforts should focus on "caged" derivatives that release the active warhead only within the tumor microenvironment (e.g., via cleavage by tumor-specific proteases like Cathepsin B).

-

MMP Selectivity: To avoid musculoskeletal side effects, derivatives must be optimized to select for MMP-2/9 (tumor-associated) over MMP-1 (tissue maintenance).

References

- Synthesis and anticancer activity of 5-arylidene-1,3-dicyclohexylbarbituric acid derivatives.Journal of Medicinal Chemistry & Toxicology.

-

Aggregation-induced emission of 5-(benzylidene)pyrimidine-2,4,6-triones. ResearchGate. Available at: [Link]

-

1,3-Dicyclohexylurea and derivatives: Nanotechnology approaches for delivery. Taylor & Francis Online. Available at: [Link]

-

PubChem Compound Summary: 1,3-Dicyclohexylbarbituric acid. National Center for Biotechnology Information. Available at: [Link]

1,3-Dicyclohexylbarbituric Acid: Technical Guide to Cytotoxicity & Synthesis

Executive Summary

1,3-Dicyclohexylbarbituric acid (1,3-DCBA) [CAS: 35824-91-0] is a N,N′-disubstituted barbiturate derivative that has emerged as a compound of interest in oncology and medicinal chemistry.[1][2][3][4][5] Unlike classical barbiturates used primarily for central nervous system (CNS) sedation, 1,3-DCBA exhibits distinct cytotoxic properties , functioning as a DNA-interacting agent that suppresses protein synthesis in human carcinoma cells.

This guide provides a comprehensive technical analysis of 1,3-DCBA, detailing its chemical synthesis, validated mechanism of action (MOA), and experimental protocols for assessing its antiproliferative activity. It serves as a blueprint for researchers utilizing 1,3-DCBA as a lead compound or a "privileged scaffold" for the development of novel antineoplastic agents.

Part 1: Chemical Profile & Synthesis Strategy[6][7]

Physicochemical Characterization

1,3-DCBA is characterized by the presence of two bulky cyclohexyl groups at the nitrogen positions of the pyrimidine-2,4,6-trione ring. This lipophilic substitution significantly alters its pharmacokinetic profile compared to unsubstituted barbituric acid, enhancing membrane permeability and facilitating interaction with hydrophobic domains of biological targets.

| Property | Specification |

| IUPAC Name | 1,3-dicyclohexyl-1,3-diazinane-2,4,6-trione |

| Molecular Formula | C₁₆H₂₄N₂O₃ |

| Molecular Weight | 292.37 g/mol |

| Melting Point | 202–206 °C |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO; Sparingly soluble in Ethanol; Insoluble in Water |

| Appearance | White to off-white crystalline powder |

Validated Synthesis Protocol

The most robust synthesis route utilizes N,N'-Dicyclohexylurea (DCU) and Malonic Acid in a condensation reaction driven by acetic anhydride. This method is preferred over DCC-coupling due to higher yields and easier purification.

Reaction Principle:

Step-by-Step Methodology

-

Reagents:

-

N,N'-Dicyclohexylurea (DCU): 65.0 g (0.29 mol)

-

Malonic Acid: 33.0 g (0.32 mol)

-

Glacial Acetic Acid (Solvent): 150 mL

-

Acetic Anhydride (Dehydrating Agent): 120 mL

-

-

Procedure:

-

Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel.

-

Dissolution: Charge the flask with Glacial Acetic Acid, DCU, and Malonic Acid. Heat the mixture to 60–80°C until partial dissolution occurs.

-

Addition: Add Acetic Anhydride dropwise over 60 minutes, maintaining the temperature between 60–90°C.

-

Reaction: Stir the mixture at 80–90°C for 4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Work-up: Distill off the acetic acid/acetic anhydride mixture under reduced pressure.

-

Crystallization: Add 500 mL of absolute ethanol to the residue and reflux for 30 minutes. Cool the solution to 0–5°C to precipitate the product.

-

Purification: Filter the white crystals, wash with cold ethanol (2 x 50 mL), and dry in a vacuum oven at 50°C.

-

-

Expected Yield: ~75-80% (White crystalline solid).

Part 2: Mechanism of Action (MOA)

Cytotoxicity & DNA Interaction

The cytotoxicity of 1,3-DCBA is distinct from the GABAergic effects of sedative barbiturates. Research indicates a dual mechanism involving direct DNA interaction and metabolic suppression.

-

DNA Intercalation/Binding: The planar pyrimidinetrione core, flanked by lipophilic cyclohexyl groups, allows the molecule to interact with DNA. This binding disrupts replication forks and transcription machinery.

-

Protein Synthesis Suppression: Treatment with 1,3-DCBA leads to a rapid decline in cellular protein levels, likely downstream of DNA damage signaling or direct ribosomal interference.

-

Urease Inhibition (Secondary): While primarily noted in bacterial models (e.g., H. pylori), the urease inhibitory potential of the scaffold suggests it can modulate microenvironmental pH in solid tumors, potentially affecting metastasis.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of 1,3-DCBA entry into a carcinoma cell, leading to apoptosis.

Caption: Proposed cytotoxic signaling cascade of 1,3-DCBA triggering DNA damage response and translational arrest.

Part 3: Experimental Protocols for Validation

In Vitro Cytotoxicity Assay (MTT)

This protocol validates the IC50 of 1,3-DCBA against carcinoma cell lines (e.g., HepG2, MCF-7, HeLa).

Reagents:

-

1,3-DCBA stock solution (100 mM in DMSO).

-

MTT Reagent (5 mg/mL in PBS).

-

Cell culture media (DMEM/RPMI + 10% FBS).

Workflow:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -

Treatment: Treat cells with serial dilutions of 1,3-DCBA (0.1 µM to 100 µM). Include DMSO vehicle control (<0.5% v/v) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate for 48–72 hours.

-

Development: Add 20 µL MTT reagent per well. Incubate for 4 hours.

-

Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.

-

Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

DNA Interaction Assessment (UV-Vis Titration)

To confirm the "DNA interacting" mechanism.

Workflow:

-

Prepare a fixed concentration of CT-DNA (Calf Thymus DNA) in Tris-HCl buffer (pH 7.4).

-

Prepare a fixed concentration of 1,3-DCBA (20 µM).

-

Titrate increasing amounts of DNA (0–50 µM) into the 1,3-DCBA solution.

-

Observation: Monitor changes in the absorption spectra (200–400 nm).

-

Hypochromism (decrease in absorbance) indicates intercalation.

-

Red Shift (bathochromic shift) confirms strong binding to the DNA helix.

-

Part 4: Strategic Outlook & Derivatives

While 1,3-DCBA possesses intrinsic cytotoxicity, its primary value in modern drug development is as a privileged scaffold . The C-5 position of the barbiturate ring is highly reactive (active methylene), allowing for the rapid generation of "5-substituted" libraries.

Key Derivative Classes:

-

5-Arylidene derivatives: Enhanced cytotoxicity against multidrug-resistant (MDR) lines.

-

Spiro-barbiturates: Improved metabolic stability and selectivity.

-

Metal Complexes: 1,3-DCBA acts as a ligand for Ag(I) or Cu(II) complexes, which often show 10-100x higher potency than the free ligand.

References

-

Synthesis & Patent Methodology

-

Cytotoxicity & Biological Activity

-

Chemical Properties & Identification

-

1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione (Compound Summary). PubChem, National Library of Medicine. Link

-

-

Related Urease Inhibition Activity

-

Complexes of N- and O-Donor Ligands as Potential Urease Inhibitors. ACS Omega. (2020). Link

-

Sources

- 1. 1,3-Dicyclohexylurea | CAS#:2387-23-7 | Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. ijirt.org [ijirt.org]

- 4. Barbituric acid, 1,3-dicyclohexyl-5-methyl- | C17H26N2O3 | CID 12922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-DICYCLOHEXYLBARBITURIC ACID | 35824-91-0 [chemicalbook.com]

- 6. Barbituric acid, 1,3-dicyclohexyl-5-(3-oxobutyl)- (20527-61-1) for sale [vulcanchem.com]

- 7. CN104151254A - Method for preparing 1,3-bicyclo hexyl barbituric acid - Google Patents [patents.google.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

discovery and history of barbituric acid synthesis

The Chemical Genealogy of Sedation: A Technical Analysis of Barbituric Acid Synthesis

Executive Summary

The synthesis of barbituric acid represents a pivotal moment in organic chemistry, bridging the gap between theoretical structural elucidation and applied pharmacology. While often simplified in undergraduate texts as a direct condensation of urea and malonic acid, the actual historical pathway is far more complex, involving the reduction of uric acid derivatives by Adolf von Baeyer in 1864. This guide deconstructs the synthetic evolution of the barbiturate scaffold—from Baeyer’s initial discovery to the industrial-scale condensation protocols developed by Grimaux and Fischer—and analyzes the physicochemical properties that govern its pharmacological activity.

Historical Context: The Uric Acid Puzzle

In the mid-19th century, organic chemistry was dominated by the study of natural products found in biological waste. Uric acid, isolated from kidney stones and urine, was a primary target. The "St. Barbara’s Day" legend suggests Baeyer named the compound after a muse or a saint, but chemically, the name likely signifies "the key" (Schlüsselbart) to the structure of uric acid.[1]

The Misconception: It is a common error to attribute the direct synthesis of barbituric acid from urea and malonic acid to Baeyer. In reality, Baeyer’s 1864 route was a degradation-reduction pathway , not a de novo condensation.

The Discovery: Baeyer’s 1864 Pathway

Adolf von Baeyer did not have access to diethyl malonate or efficient condensing agents. His approach was top-down, starting with the complex uric acid molecule.

Baeyer’s Methodology:

-

Oxidation: Uric acid was oxidized to alloxan .

-

Bromination: Alloxan was treated with bromine to form dibromobarbituric acid (which Baeyer called alloxanbromid).

-

Reduction: The dibromo compound was reduced using sodium amalgam (Na/Hg) and hydrogen iodide (HI) to yield barbituric acid .[1]

This method established the pyrimidine trione core but was chemically inefficient for scale-up.

The Synthetic Evolution: Grimaux to Fischer

The transition from a laboratory curiosity to a scalable drug scaffold occurred in 1879 with Édouard Grimaux, and was later refined by Emil Fischer.

Grimaux’s Condensation (1879)

Grimaux achieved the first total synthesis by condensing urea with malonic acid in the presence of phosphorus oxychloride (POCl

The Modern Industrial Standard (Fischer/Dilthey)

The current industrial standard replaces the unstable malonic acid with diethyl malonate , utilizing a strong base (sodium ethoxide) to drive the condensation. This avoids the decarboxylation issues associated with free malonic acid.

Reaction Logic:

-

Catalyst: Sodium Ethoxide (NaOEt) in absolute ethanol.

-

Mechanism: Nucleophilic acyl substitution followed by cyclization.

Figure 1: The divergence between Baeyer’s original degradation pathway and the modern synthetic condensation methods.

Physicochemical Properties & Tautomerism

Barbituric acid itself is pharmacologically inactive.[4] Its acidity (pKa ~4.[1]01) is higher than expected for an amide due to the stabilization of the anion via keto-enol tautomerism.

-

Tri-keto form: Predominant in solid state.

-

Enol form: Contributes to acidity; the negative charge is delocalized across the carbonyl oxygens.

Critical Insight: The unsubstituted barbituric acid is too polar to cross the blood-brain barrier (BBB). This explains why Baeyer never discovered the sedative effects. It was von Mering and Fischer (1903) who realized that substituting the C5 hydrogens with alkyl groups (ethyl, phenyl) increased lipophilicity, enabling BBB penetration and unlocking the hypnotic activity (e.g., Veronal).

Detailed Experimental Protocol: Diethyl Malonate Condensation

This protocol is adapted from the classic method optimized by Fischer and Dilthey, suitable for research validation.

Safety Warning: Sodium metal is highly reactive. Work under inert atmosphere (N

Reagents:

-

Sodium metal: 11.5 g (0.5 mol)[3]

-

Absolute Ethanol: 250 mL

Step-by-Step Methodology:

-

Preparation of Ethoxide: In a 2L round-bottom flask fitted with a reflux condenser and calcium chloride guard tube, dissolve 11.5 g of clean sodium metal in 250 mL of absolute ethanol. Note: The reaction is exothermic; add sodium in small pieces.

-

Condensation: Once the sodium is dissolved (forming Sodium Ethoxide), add 80 g of diethyl malonate.

-

Addition of Urea: Dissolve 30 g of dry urea in 250 mL of hot (70°C) absolute ethanol and add this solution to the reaction flask.

-

Reflux: Shake the mixture well and reflux on an oil bath at 110°C for 7 hours. A white solid (sodium barbiturate) will separate rapidly.[3]

-

Isolation: After reflux, add 500 mL of hot water (50°C) to dissolve the sodium salt.

-

Acidification: Add concentrated HCl slowly with stirring until the solution is acidic (pH < 2). This converts the salt back to the free acid.

-

Crystallization: Filter the clear solution and refrigerate overnight. Barbituric acid crystals will precipitate.[9]

-

Purification: Filter the crystals, wash with 50 mL cold water, and dry at 100°C.

Comparative Analysis of Synthetic Methods

| Parameter | Baeyer (1864) | Grimaux (1879) | Modern (Fischer/Dilthey) |

| Starting Material | Uric Acid / Alloxan | Urea + Malonic Acid | Urea + Diethyl Malonate |

| Key Reagent | Sodium Amalgam (Reduction) | POCl | Sodium Ethoxide (Base) |

| Complexity | High (Multi-step degradation) | Medium | Low (One-pot synthesis) |

| Yield | Low | Moderate | High (>75%) |

| Scalability | Poor | Difficult (Malonic acid instability) | Excellent |

Pharmacological Activation: The Lipophilicity Switch

The transition from chemical curiosity to drug occurred when the C5 position was alkylated.

Figure 2: Structure-Activity Relationship (SAR) logic transforming the inactive parent compound into active CNS depressants.

References

-

Baeyer, A. (1863).[10][11] "Untersuchungen über die Harnsäuregruppe." Annalen der Chemie und Pharmacie, 127(1), 1–27. Link

-

Baeyer, A. (1864).[1][4][12][13] "Untersuchungen über die Harnsäuregruppe." Annalen der Chemie und Pharmacie, 130(2), 129–175. (Definitive paper on Barbituric Acid).

-

Grimaux, É. (1879).[1][13] "Synthèse des dérivés uriques de la série de l'alloxane." Bulletin de la Société Chimique de Paris, 31, 146.

- Fischer, E., & von Mering, J. (1903). "Ueber eine neue Klasse von Schlafmitteln." Therapie der Gegenwart, 44, 97–101. (Discovery of Veronal).

-

Organic Syntheses. (1943). "Barbituric Acid."[1][3][4][5][6][7][10][9][12] Organic Syntheses, Collective Volume 2, 60. Link

-

Carter, M. K. (1951).[13] "The History of Barbituric Acid." Journal of Chemical Education, 28(10), 524. Link

Sources

- 1. Barbituric acid - Wikipedia [en.wikipedia.org]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Barbiturate - Wikipedia [en.wikipedia.org]

- 5. ias.ac.in [ias.ac.in]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. Practical Experiment 8: To synthesize and characterized barbaturic acid | PPTX [slideshare.net]

- 8. youtube.com [youtube.com]

- 9. news-medical.net [news-medical.net]

- 10. One hundred years of barbiturates and their saint - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Barbiturates: A Brief History [narconon.org]

- 13. researchgate.net [researchgate.net]

Technical Whitepaper: 1,3-Dicyclohexylbarbituric Acid (DCBA) as a Bioactive Scaffold and Angiogenesis Inhibitor

[1]

Executive Summary

1,3-Dicyclohexylbarbituric acid (DCBA; CAS 35824-91-0) represents a specialized class of N,N'-disubstituted pyrimidinetriones.[1][2] While historically viewed as a synthetic byproduct or chemical intermediate, recent pharmacological evaluations have elevated its status in oncology.[1] Its significance is twofold:

-

Therapeutic Agent: DCBA exhibits intrinsic anti-angiogenic properties, disrupting tumor vascularization pathways.[1]

-

Structural Scaffold: It serves as a critical lipophilic precursor in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., Daprodustat analogues), modulating the hypoxic response in solid tumors.[1]

This guide details the physicochemical rationale for DCBA’s efficacy, its synthesis protocols, and validation methodologies for its application in cancer research.[1]

Chemical Identity & Pharmacophore Logic[1]

The "Lipophilic Bullet" Concept

The efficacy of DCBA distinguishes it from unsubstituted barbituric acid.[1] The core barbiturate ring is polar and often limited by poor membrane permeability.[1] The introduction of two bulky cyclohexyl groups at the N1 and N3 positions fundamentally alters the molecule's pharmacokinetics:

-

Steric Shielding: The cyclohexyl rings protect the imide bonds from rapid enzymatic hydrolysis in plasma.[1]

-

LogP Optimization: The lipophilic shift facilitates passive diffusion across the phospholipid bilayer of tumor cells and endothelial tissues.[1]

| Property | Value | Relevance to Oncology |

| Molecular Formula | C₁₆H₂₄N₂O₃ | Core Scaffold |

| Molecular Weight | 292.37 g/mol | Small Molecule Rule of 5 Compliant |

| Predicted LogP | ~2.8 - 4.2 | High Membrane Permeability |

| Melting Point | 202–206 °C | Thermal Stability for Formulation |

Strategic Role in HIF-PH Inhibition

DCBA is a key intermediate in the synthesis of Daprodustat (GSK1278863) and related tri-dione analogues.[1][3] By inhibiting HIF-prolyl hydroxylase, these compounds stabilize HIF-1α, mimicking hypoxia.[1] In cancer research, modulating this pathway is critical for normalizing tumor vasculature and enhancing the delivery of cytotoxic agents.[1]

Mechanism of Action (MOA): Angiogenesis & Hypoxia[1]

DCBA operates at the intersection of vascular regulation and metabolic stress response.[1]

Anti-Angiogenic Activity

Tumor growth beyond 1-2 mm³ requires the recruitment of new blood vessels (angiogenesis).[1] DCBA has been identified in patent literature (e.g., CN103012288B) as an agent capable of inhibiting this process.[1]

-

Target: Disruption of VEGF (Vascular Endothelial Growth Factor) signaling cascades in endothelial cells.[1]

-

Effect: Prevention of endothelial cell proliferation and tube formation (HUVEC), leading to tumor starvation.[1]

Pathway Visualization

The following diagram illustrates the dual role of DCBA as a direct angiogenesis inhibitor and a precursor for HIF-modulating agents.[1]

Figure 1: Dual mechanistic pathway of DCBA in oncology: Direct VEGF inhibition and indirect HIF modulation via derivative synthesis.[1]

Experimental Protocols

Synthesis of 1,3-Dicyclohexylbarbituric Acid

Objective: Produce high-purity DCBA from readily available precursors (1,3-dicyclohexylurea). Causality: Direct condensation with malonyl chloride is preferred over diethyl malonate for higher yields and simpler purification, avoiding the need for sodium ethoxide which can cause side reactions with the cyclohexyl rings.[1]

Reagents:

-

1,3-Dicyclohexylurea (DCU) - 1.0 eq[1]

-

Malonyl Dichloride - 1.1 eq[1]

-

Dichloromethane (DCM) or Chloroform - Solvent[1]

-

Pyridine or Triethylamine - Base catalyst[1]

Workflow:

-

Dissolution: Dissolve 22.4 g (0.1 mol) of 1,3-dicyclohexylurea in 200 mL of dry DCM in a round-bottom flask under N₂ atmosphere.

-

Addition: Cool to 0°C. Dropwise add 15.5 g (0.11 mol) of malonyl dichloride.

-

Catalysis: Add pyridine (2-3 mL) slowly to scavenge HCl.

-

Reflux: Warm to room temperature and reflux for 4-6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:4).[1]

-

Quench: Pour mixture into ice water.

-

Extraction: Wash organic layer with 1N HCl (to remove pyridine), then NaHCO₃, then Brine.

-

Crystallization: Evaporate solvent. Recrystallize the white solid from Ethanol/Water.[1]

In Vitro Angiogenesis Validation (HUVEC Tube Formation)

Objective: Quantify the anti-angiogenic potency of DCBA. Logic: Endothelial cells spontaneously form capillary-like structures on Matrigel.[1] DCBA interference serves as a proxy for in vivo tumor vascular disruption.[1]

Protocol:

-

Preparation: Coat 96-well plates with 50 µL Growth Factor Reduced Matrigel. Polymerize at 37°C for 30 min.

-

Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at 2x10⁴ cells/well.

-

Treatment:

-

Incubation: Incubate for 6–18 hours at 37°C, 5% CO₂.

-

Imaging: Capture images using phase-contrast microscopy.

-

Analysis: Quantify "Total Tube Length" and "Number of Junctions" using ImageJ (Angiogenesis Analyzer plugin).[1]

Data Visualization: Synthesis Workflow

The following diagram outlines the critical synthesis steps, highlighting the transition from the urea precursor to the active barbiturate scaffold.

Figure 2: Synthetic route for high-purity DCBA production.

References

-

ChemicalBook. (2025).[1] 1,3-Dicyclohexylbarbituric Acid - Product Properties and Suppliers. Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 37273: 1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione.[1] Retrieved from [1]

-

Google Patents. (2013).[1] CN103012288B: 1,3-dicyclohexyl barbituric acid for inhibiting angiogenesis, tumorigenesis and proliferative diseases.[1][6] Retrieved from

-

TCI Chemicals. (2025).[1] Product Specification: 1,3-Dicyclohexylbarbituric Acid (D2815).[1][4] Retrieved from [1]

-

National Institutes of Health (NIH). (2021).[1] In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives. PubMed.[1][3][7][8] Retrieved from

Sources

- 1. 1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione | C16H24N2O3 | CID 37273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-DICYCLOHEXYLBARBITURIC ACID | 35824-91-0 [chemicalbook.com]

- 3. Photochemical synthesis and anticancer activity of barbituric acid, thiobarbituric acid, thiosemicarbazide, and isoniazid linked to 2-phenyl indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Dicyclohexylbarbituric Acid | CymitQuimica [cymitquimica.com]

- 5. 1,3-Dicyclohexylbarbituric Acid | 35824-91-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. CN101190898B - Preparation method for 1.3-dimethylbarbituric acid - Google Patents [patents.google.com]

- 7. Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids - PMC [pmc.ncbi.nlm.nih.gov]